molecular formula C12H9N3O5S B1678950 Nitazoxanide CAS No. 55981-09-4

Nitazoxanide

Cat. No. B1678950
CAS RN: 55981-09-4
M. Wt: 307.28 g/mol
InChI Key: YQNQNVDNTFHQSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nitazoxanide is an antiprotozoal medicine that treats infections caused by protozoa (single-cell parasites that live in moist places such as lakes, streams, and soil). It is used to treat diarrhea caused by Giardia or Cryptosporidium . It is a broad-spectrum antiparasitic and broad-spectrum antiviral medication that is used in medicine for the treatment of various helminthic, protozoal, and viral infections .


Synthesis Analysis

A new series inspired by combining fragments from nitazoxanide (NTZ) and 4-aminosalicylic acid (4-ASA) was synthesized and screened for in vitro antibacterial and antimycobacterial activities . Another study presented the synthesis, characterization, in vitro biological investigation, and in silico study of four hetero aryl amide analogs of NTZ .


Molecular Structure Analysis

The molecular structure of Nitazoxanide was analyzed using network pharmacology and molecular docking . The nitazoxanide was molecularly docked with anti-HCC core targets by employing Auto Dock Vina .


Chemical Reactions Analysis

Nitazoxanide has been studied for its stability and reactivity. A stability-indicating HPLC method was developed and validated for quantitative determination of Nitazoxanide in the presence of degradation products generated under forced alkaline hydrolysis .


Physical And Chemical Properties Analysis

Nitazoxanide is a light yellow or pink crystalline powder. It is insoluble in water and poorly soluble in ethanol. Its chemical formula is C12H9N3O5S, and its molecular weight is 307.28 g/mole .

Scientific Research Applications

  • Treatment of Protozoal Infections

    • Nitazoxanide is an effective first-line treatment for infection by Blastocystis species .
    • It is indicated for the treatment of infection by Cryptosporidium parvum or Giardia lamblia in immunocompetent adults and children .
    • It is also an effective treatment option for infections caused by other protozoa and helminths (e.g., Entamoeba histolytica , Hymenolepis nana , Ascaris lumbricoides , and Cyclospora cayetanensis ) .
  • Treatment of Helminthic Infections

    • Nitazoxanide has been shown to be effective against a variety of helminths, which are parasitic worms .
    • It has been used to treat infections caused by Ascaris lumbricoides , a type of roundworm .
  • Treatment of Anaerobic Bacterial Infections

    • Nitazoxanide has been shown to have activity against anaerobic bacteria .
    • Anaerobic bacteria are organisms that do not require oxygen for growth and can cause infections in many parts of the body .
  • Treatment of Microaerophilic Bacterial Infections

    • Nitazoxanide has been shown to have activity against microaerophilic bacteria .
    • Microaerophilic bacteria are organisms that require low levels of oxygen for growth .
  • Antiviral Applications

    • Nitazoxanide has been studied as a broad-spectrum antiviral agent due to its ability to inhibit the replication of several RNA and DNA viruses .
    • It has been repurposed for the treatment of influenza .
  • Pharmaceutical Research

    • Nitazoxanide is the prototype member of the thiazolides, a class of drugs which are synthetic nitrothiazolyl-salicylamide derivatives with antiparasitic and antiviral activity .
    • Its active metabolite, Tizoxanide, is also an antiparasitic drug of the thiazolide class .
  • Treatment of Chronic Hepatitis B and C

    • Nitazoxanide has shown promise in the treatment of chronic hepatitis B and C .
    • It has been found to enhance the antiviral action of standard hepatitis C treatment, leading to higher rates of virus clearance .
  • Treatment of Clostridium difficile Infections

    • Nitazoxanide has been used as a treatment for infections caused by the bacteria Clostridium difficile .
    • Clostridium difficile infections typically occur in the human intestine and can cause severe diarrhea .
  • Treatment of Helicobacter pylori Infections

    • Nitazoxanide has been shown to be effective against Helicobacter pylori, a type of bacteria that can cause stomach ulcers .
    • It is often used in combination with other medications to treat this infection .
  • Treatment of Respiratory Infections

    • Nitazoxanide has been studied for its potential use in treating respiratory infections .
    • It has shown promise in treating respiratory infections caused by a variety of viruses .
  • Anticancer Research

    • Nitazoxanide has been studied for its potential anticancer properties .
    • Some research suggests that it may inhibit the growth of certain types of cancer cells .
  • COVID-19 Research

    • Nitazoxanide has been studied for potential use in treating COVID-19 .
    • While research is ongoing, some studies suggest that it may inhibit the replication of SARS-CoV-2, the virus that causes COVID-19 .

Safety And Hazards

Nitazoxanide is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is safe and well-tolerated with primarily mild gastrointestinal side effects .

Future Directions

Nitazoxanide has shown potential for repurposing in COVID-19 . It is potentially effective in accelerating coronavirus disease 2019 (COVID-19) viral clearance and reducing oxygen requirements compared with placebo . Several approved clinical trials worldwide further substantiate leveraging Nitazoxanide for COVID-19 therapy .

properties

IUPAC Name

[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O5S/c1-7(16)20-9-5-3-2-4-8(9)11(17)14-12-13-6-10(21-12)15(18)19/h2-6H,1H3,(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNQNVDNTFHQSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)NC2=NC=C(S2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5033757
Record name Nitazoxanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5033757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nitazoxanide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014649
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

7.55e-03 g/L
Record name Nitazoxanide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00507
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nitazoxanide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014649
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The most widely accepted mechanism of NTZ is believed to be the disruption of the energy metabolism in anaerobic microbes by inhibition of the pyruvate: ferredoxin/flavodoxin oxidoreductase (PFOR) cycle. In parasitic-protozoa, Nitazoxanide also induces lesions in the cell membranes and depolarizes the mitochondrial membrane while inhibiting quinone oxidoreductase NQO1, nitroreductase-1 and protein disulphide isomerase enzymes. In addition, this drug also inhibits the glutathione-S-transferase (a major detoxifying enzyme) and modulates the Avr-14 gene, encoding for the alpha-type subunit of glutamate-gated chloride ion channel present in nematodes. Aside from its well understood non-competitive inhibition of the PFOR in anaerobic bacteria, NTZ also demonstrates various other antibacterial mechanisms. It inhibits pyruvate dehydrogenase in E Coli, disrupts the membrane potential and pH homeostasis in the Mycobacterium tuberculosis, suppresses the chaperone/usher (CU) pathway of the gram-negative bacteria, and stimulates host macrophage autophagy in tuberculosis patients. NTZ also suppresses viral replication by inhibiting the maturation of the viral hemagglutinin and the viral transcription factor immediate early 2 (IE2) as well as by activating the eukaryotic translation initiation factor 2α (an antiviral intracellular protein). Lastly, NTZ exhibits an inhibitory effect on tumor cell progression by altering drug detoxification (glutathione-S-transferase P1), unfolded protein response, autophagy, anti-cytokines activity, and c-Myc inhibition.
Record name Nitazoxanide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00507
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Nitazoxanide

CAS RN

55981-09-4
Record name Nitazoxanide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55981-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitazoxanide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055981094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitazoxanide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00507
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NITAZOXANIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760057
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nitazoxanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5033757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-[N-(5-nitrothiazol-2-yl)carbamoyl]phenyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.465
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NITAZOXANIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SOA12P041N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Nitazoxanide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014649
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

202 °C
Record name Nitazoxanide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00507
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nitazoxanide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014649
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nitazoxanide
Reactant of Route 2
Reactant of Route 2
Nitazoxanide
Reactant of Route 3
Reactant of Route 3
Nitazoxanide
Reactant of Route 4
Reactant of Route 4
Nitazoxanide
Reactant of Route 5
Reactant of Route 5
Nitazoxanide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Nitazoxanide

Citations

For This Compound
16,500
Citations
VR Anderson, MP Curran - Drugs, 2007 - Springer
… Over 99% of tizoxanide formed after a dose of nitazoxanide … nitazoxanide is administered with food. The bioavailability of the nitazoxanide suspension is 70% relative to the nitazoxanide …
Number of citations: 205 link.springer.com
JF Rossignol - Antiviral research, 2014 - Elsevier
… nitazoxanide is presently undergoing global Phase 3 clinical development for the treatment of influenza. Nitazoxanide … Nitazoxanide also inhibits the replication of a broad range of other …
Number of citations: 581 www.sciencedirect.com
HM Al-Kuraishy, AI Al-Gareeb, E Elekhnawy… - Molecular biology …, 2022 - Springer
… As well, second-generation nitazoxanide derivatives: … to a good synergy between nitazoxanide and oseltamivir is … observed following challenge with nitazoxanide; indeed, susceptibility …
Number of citations: 15 link.springer.com
LAM Fox, LD Saravolatz - Clinical infectious diseases, 2005 - academic.oup.com
… Studies of protozoa and anaerobic bacteria have shown that nitazoxanide inhibits pyruvate-… by which nitazoxanide exhibits antiprotozoal activity, and the mechanism of nitazoxanide's …
Number of citations: 516 academic.oup.com
JF Rossignol, SM Kabil, Y El-Gohary… - Transactions of the …, 2007 - academic.oup.com
… evaluate the effectiveness of nitazoxanide in treating diarrhoea … nitazoxanide in treating diarrhoea caused by enteric protozoan pathogens suggested that response rates to nitazoxanide …
Number of citations: 92 academic.oup.com
DM Musher, N Logan, RJ Hamill… - Clinical infectious …, 2006 - academic.oup.com
… times per day for 10 days, 40 patients received nitazoxanide at a dosage of 500 mg 2 times per day for 7 days, and 36 patients received nitazoxanide at a dosage of 500 mg 2 times per …
Number of citations: 312 academic.oup.com
AC White Jr - Expert review of anti-infective therapy, 2004 - Taylor & Francis
… Nitazoxanide is also effective versus intestinal helminths … Nitazoxanide is the first agent proven to be effective in cryptosporidiosis. It has also proven efficacy in giardiasis. Nitazoxanide …
Number of citations: 171 www.tandfonline.com
HM Gilles, PS Hoffman - Trends in parasitology, 2002 - cell.com
… Nitazoxanide, a pyruvate ferredoxin oxidoreductase inhibitor, is a new antiparasitic drug … Importantly, studies have shown that nitazoxanide is also effective in treating common intestinal …
Number of citations: 206 www.cell.com
RR Cabello, LR Guerrero, MRM García… - Transactions of the Royal …, 1997 - Elsevier
… , nitazoxanide was given as a single 500 mg oral dose to 6 healthy male volunteers. Nitazoxanide … Nitazoxanide was not detectable in urine. Five percent of the dose was recovered as …
Number of citations: 193 www.sciencedirect.com
E Diaz, J Mondragon, E Ramirez, R Bernal - The American journal of …, 2003 - Citeseer
The purpose of this study was to evaluate the efficacy and the tolerance of nitazoxanide in children as a single broad-spectrum antiparasitic agent in the treatment of mixed parasite …
Number of citations: 227 citeseerx.ist.psu.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.